5-chloro-3-iodo-1H-indazole
Overview
Description
5-chloro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
5-Chloro-3-Iodo-1H-Indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . They also play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .
Mode of Action
Indazole compounds are known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . This interaction with its targets leads to changes in cellular processes, potentially affecting disease progression.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its inhibition of kinases. Kinases play crucial roles in various cellular processes, including cell growth, metabolism, and apoptosis. By inhibiting these kinases, this compound can affect these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential role as an inhibitor of kinases, it could lead to changes in cell growth, metabolism, and apoptosis, potentially exerting anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-iodo-1H-indazole typically involves the halogenation of indazole derivatives. One common method is the iodination of 5-chloro-1H-indazole using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-iodo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 5-chloro-3-amino-1H-indazole or 5-chloro-3-thio-1H-indazole.
Oxidation: Formation of this compound oxides.
Reduction: Formation of 5-chloro-1H-indazole.
Scientific Research Applications
5-chloro-3-iodo-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-indazole: Lacks the iodine atom, making it less reactive in substitution reactions.
3-iodo-1H-indazole: Lacks the chlorine atom, affecting its chemical properties and reactivity.
5-bromo-3-iodo-1H-indazole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.
Uniqueness
5-chloro-3-iodo-1H-indazole is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns and potential biological activities. This dual halogenation can enhance its utility in various synthetic and medicinal applications.
Biological Activity
5-Chloro-3-iodo-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
This compound is a substituted indazole derivative, which can be synthesized through various methods, including microwave-assisted synthesis and conventional heating techniques. The presence of chlorine and iodine substituents enhances its reactivity and biological potential. The compound's structure can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor activity of indazole derivatives, including this compound. This compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of several indazole derivatives, including this compound, against different cancer cell lines. The results are summarized in the following table:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | K562 | 5.15 | Induction of apoptosis via Bcl2 inhibition |
Other Indazole Derivatives | Hep-G2 | 3.32 | Cell cycle arrest at G0/G1 phase |
Other Indazole Derivatives | A549 | 0.88 | Apoptosis induction through Bax activation |
The IC50 value indicates the concentration required to inhibit cell growth by 50%. Notably, this compound showed selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells (HEK-293) with an IC50 of 33.2 µM .
The mechanisms underlying the biological activity of this compound involve several pathways:
Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. Specifically, it decreases the expression of Bcl-2 while increasing cleaved caspase-3 and Bax levels, leading to programmed cell death .
Cell Cycle Arrest : Treatment with this compound results in significant alterations in cell cycle distribution, particularly an increase in the G0/G1 phase population and a decrease in S phase cells. This suggests that the compound may inhibit DNA synthesis and promote cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of indazole derivatives. For instance, modifications at specific positions on the indazole ring can significantly influence their potency and selectivity against various cancer types.
Key Findings from SAR Studies
- Substituent Effects : The presence of electron-withdrawing groups such as chlorine at the C5 position enhances antitumor activity.
- Positioning of Functional Groups : Variations in substituents at different positions on the indazole scaffold can lead to distinct biological profiles, as evidenced by comparative studies with other derivatives .
Properties
IUPAC Name |
5-chloro-3-iodo-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFBQBOZEDHSGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625164 | |
Record name | 5-Chloro-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351456-45-6 | |
Record name | 5-Chloro-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-3-iodo-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.